molecular formula C25H30Cl2N2O B021617 Meclizine dihydrochloride monohydrate CAS No. 31884-77-2

Meclizine dihydrochloride monohydrate

Cat. No.: B021617
CAS No.: 31884-77-2
M. Wt: 445.4 g/mol
InChI Key: BAAVORPTHSKWGJ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Meclizine hydrochloride, also known as Meclizine Hcl, primarily targets the histamine H1 receptors . These receptors play a crucial role in the transmission of signals in the brain and are involved in various physiological functions such as sleep regulation, attention, learning, and memory .

Mode of Action

Meclizine Hcl acts as an antagonist at the histamine H1 receptors . By binding to these receptors, it inhibits the action of histamine, a compound that affects various biological systems and contributes to the regulation of numerous physiological functions . This interaction results in the reduction of nausea, vomiting, and dizziness associated with motion sickness .

Biochemical Pathways

The primary biochemical pathway affected by Meclizine Hcl is the histaminergic neurotransmission pathway . By antagonizing the H1 receptors, Meclizine Hcl inhibits the signaling pathway transduction through histaminergic neurotransmission from the vestibular nuclei and NTS to the CTZ and medullary vomiting center . It may also decrease the labyrinth excitability and vestibular stimulation .

Pharmacokinetics

Meclizine Hcl exhibits a low bioavailability of 22-32% . Upon oral administration, the time to reach peak plasma concentrations (Cmax) of Meclizine is about 3 hours post-dose . It is metabolized in the liver by the CYP2D6 enzyme . The elimination half-life of Meclizine is approximately 5.2 ± 0.8 hours .

Result of Action

The molecular and cellular effects of Meclizine Hcl’s action primarily involve the reduction of symptoms associated with motion sickness, such as nausea, vomiting, and dizziness . It is also effective against disorders affecting the vestibular system . In addition, Meclizine Hcl has been found to moderate lipopolysaccharide-induced neuroinflammation in mice through the regulation of AKT/ NF-κβ/ERK/JNK signaling pathway .

Action Environment

The action, efficacy, and stability of Meclizine Hcl can be influenced by various environmental factors. For instance, it has been found that taking Meclizine with food can slightly increase its bioavailability in children . Furthermore, the drug’s effectiveness can be affected by the individual’s metabolic rate, which can be influenced by factors such as age, health status, and genetic makeup .

Biochemical Analysis

Biochemical Properties

Meclizine hydrochloride interacts with histamine H1 receptors, inhibiting signaling pathway transduction through histaminergic neurotransmission from the vestibular nuclei and NTS to the CTZ and medullary vomiting center . It may also decrease the labyrinth excitability and vestibular stimulation .

Cellular Effects

Meclizine hydrochloride works on the higher centers of the brain to reduce nausea, vomiting, or vertigo . It is effective against nausea and vomiting arising from many causes, including motion sickness and disorders affecting the vestibular system .

Molecular Mechanism

The molecular mechanism of action of Meclizine hydrochloride involves its antagonistic action on the H1 receptors . Through this action, it primarily works by inhibiting signaling pathway transduction through histaminergic neurotransmission from the vestibular nuclei and NTS to the CTZ and medullary vomiting center .

Temporal Effects in Laboratory Settings

The onset of action of Meclizine hydrochloride is about 1 hour, with effects lasting between 8 to 24 hours . It is reported to cause drowsiness due to its anticholinergic actions .

Dosage Effects in Animal Models

In animal models, Meclizine hydrochloride has been shown to be effective in inhibiting nausea, vomiting, and dizziness caused by motion sickness . The appropriate dosage can vary based on the size, weight, and overall health of the animal .

Metabolic Pathways

Meclizine hydrochloride treatment leads to a sharp elevation of cellular phosphoethanolamine, an intermediate in the ethanolamine branch of the Kennedy pathway of phosphatidylethanolamine biosynthesis . This is due to the direct inhibition of the cytosolic enzyme CTP:phosphoethanolamine cytidylyltransferase (PCYT2) .

Transport and Distribution

The volume of distribution of Meclizine hydrochloride in humans has not been fully studied . It is proposed that Meclizine hydrochloride may be excreted into breast milk .

Subcellular Localization

It is known to work on the higher centers of the brain , suggesting that it may be localized in the central nervous system

Preparation Methods

Synthetic Routes and Reaction Conditions

Meclizine hydrochloride is synthesized through a multi-step process involving the reaction of 1-(4-chlorobenzhydryl)-4-(3-methylbenzyl)piperazine with hydrochloric acid. The reaction conditions typically involve the use of solvents such as ethanol or methanol and require careful control of temperature and pH to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of meclizine hydrochloride involves large-scale synthesis using similar reaction conditions as in laboratory settings but with optimized parameters for scalability. The process includes steps such as crystallization, filtration, and drying to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

Meclizine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Meclizine hydrochloride has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Meclizine hydrochloride is unique in its balance of efficacy and lower sedative effects compared to other first-generation antihistamines. This makes it a preferred choice for patients who need relief from motion sickness and vertigo without significant drowsiness .

Properties

IUPAC Name

1-[(4-chlorophenyl)-phenylmethyl]-4-[(3-methylphenyl)methyl]piperazine;hydrate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27ClN2.ClH.H2O/c1-20-6-5-7-21(18-20)19-27-14-16-28(17-15-27)25(22-8-3-2-4-9-22)23-10-12-24(26)13-11-23;;/h2-13,18,25H,14-17,19H2,1H3;1H;1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAAVORPTHSKWGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl.O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31884-77-2
Record name Meclizine dihydrochloride monohydrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31884-77-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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